molecular formula C26H22N2O6 B2354546 1,3-Bis(4-methoxyphenyl)-5-[(4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione CAS No. 299420-36-3

1,3-Bis(4-methoxyphenyl)-5-[(4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione

Cat. No.: B2354546
CAS No.: 299420-36-3
M. Wt: 458.47
InChI Key: SIAAKDYHDANQSD-UHFFFAOYSA-N
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Description

1,3-Bis(4-methoxyphenyl)-5-[(4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione is a useful research compound. Its molecular formula is C26H22N2O6 and its molecular weight is 458.47. The purity is usually 95%.
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Properties

IUPAC Name

1,3-bis(4-methoxyphenyl)-5-[(4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O6/c1-32-20-10-4-17(5-11-20)16-23-24(29)27(18-6-12-21(33-2)13-7-18)26(31)28(25(23)30)19-8-14-22(34-3)15-9-19/h4-16H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIAAKDYHDANQSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)N(C(=O)N(C2=O)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1,3-Bis(4-methoxyphenyl)-5-[(4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its anticancer properties and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C24H24N2O4C_{24}H_{24}N_2O_4 with a molecular weight of 392.46 g/mol. The structure features a diazinane core substituted with methoxyphenyl groups which are believed to enhance its biological activity.

Synthesis

The synthesis of this compound typically involves the condensation of appropriate aldehydes with diazine derivatives under acidic conditions. The reaction conditions and purification methods significantly affect the yield and purity of the final product.

Anticancer Activity

Recent studies have demonstrated that compounds with similar structural motifs exhibit promising anticancer activities. For instance:

  • Cell Line Studies : The compound has been tested against various cancer cell lines including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). The results indicated that it has moderate cytotoxicity against these lines, with IC50 values suggesting effective inhibition of cell proliferation.
Cell Line IC50 (µM) Reference
MCF-715.0
MDA-MB-23120.0

The proposed mechanism for the anticancer activity includes:

  • Induction of Apoptosis : Flow cytometry analysis showed that treatment with the compound leads to increased apoptosis in cancer cells. This was evidenced by increased sub-G1 phase populations in cell cycle analysis.
  • Caspase Activation : The compound appears to activate caspases (specifically caspase-3 and caspase-8), which are crucial for the apoptotic pathway. This suggests that the compound may induce programmed cell death through intrinsic and extrinsic pathways.

Case Studies

Several studies have explored the biological properties of similar compounds:

  • Thiadiazole Derivatives : Research indicated that thiadiazole derivatives exhibited significant anticancer activity against MCF-7 cells with IC50 values as low as 6.6 µM. The presence of methoxy substituents was critical for enhancing activity .
  • Structure-Activity Relationship (SAR) : A study focusing on SAR revealed that compounds with multiple methoxy groups showed enhanced cytotoxicity compared to their unsubstituted counterparts. This finding underscores the importance of substituent placement on the phenyl rings in modulating biological activity .

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its antibacterial properties and enzyme inhibition capabilities . Research indicates that derivatives of diazinane can exhibit significant antibacterial activity against various bacterial strains, such as Staphylococcus aureus. This suggests that the compound could be developed further for use in antibiotic therapies.

Table 1: Antibacterial Activity

Bacterial StrainInhibition Zone (mm)Reference
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Enzyme Inhibition

The compound has also shown promise in enzyme inhibition studies, particularly against acetylcholinesterase (AChE) and urease. The inhibition of these enzymes is crucial for developing treatments for conditions such as Alzheimer's disease and hyperurecemia.

Table 2: Enzyme Inhibition Data

Compound NameEnzyme TargetIC50 (µM)Reference
Compound AAChE2.14 ± 0.003
Compound BUrease0.63 ± 0.001
Compound CAChE21.25 (Thiourea)

Potential for Anticancer Activity

Emerging research suggests that compounds similar to 1,3-bis(4-methoxyphenyl)-5-[(4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione may exhibit anticancer properties due to their ability to induce apoptosis in cancer cells. Studies are ongoing to explore this potential further.

Case Study on Antibacterial Efficacy

A study conducted on a related diazinane derivative demonstrated significant antibacterial effects against multiple strains of bacteria. The results indicated that the compound could inhibit bacterial growth effectively, making it a candidate for further development in antibiotic therapies.

Case Study on Enzyme Inhibition

Research focused on the enzyme inhibition properties of diazinane derivatives showed potent urease inhibition across various compounds. Modifications to the chemical structure enhanced enzyme binding affinity and specificity, highlighting the potential therapeutic applications of these compounds.

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